molecular formula C14H14N2O B308637 2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide

2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B308637
M. Wt: 226.27 g/mol
InChI Key: UFHCIHSGOVXPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-methylphenyl group and a 2-pyridinyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide typically involves the reaction of 3-methylbenzylamine with 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenyl 3-pyridinyl ether
  • 2-chlorophenyl 1-oxido-3-pyridinyl ether
  • 2-fluorophenyl 1-oxido-3-pyridinyl ether

Uniqueness

2-(3-methylphenyl)-N-(pyridin-2-yl)acetamide is unique due to the presence of both a 3-methylphenyl group and a 2-pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-methylphenyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)10-14(17)16-13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

UFHCIHSGOVXPBN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=N2

Origin of Product

United States

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